molecular formula C23H13ClFN3O2S B11626553 (6Z)-6-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11626553
M. Wt: 449.9 g/mol
InChI Key: KIEFYDMMMNPBHL-XWEQHKKKSA-N
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Description

The compound “(6Z)-6-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule featuring multiple functional groups, including a furan ring, a thiazolopyrimidine core, and various substituents such as chloro, fluoro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the construction of the thiazolopyrimidine core. This can be achieved through a cyclization reaction involving a thioamide and a β-ketoester. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by halogenation to introduce the chloro and fluoro substituents. The final step would involve the formation of the imino group and the attachment of the phenyl group through a condensation reaction.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen substituents.

Major Products

    Oxidation: Formation of a furanone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to identify potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it might interact with enzymes or receptors in the body to exert its effects. The pathways involved would depend on the nature of these interactions and the biological processes they influence.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The unique combination of substituents in the compound “(6Z)-6-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one” may confer specific properties that are not present in similar compounds. These properties could include enhanced biological activity, improved stability, or unique reactivity.

Properties

Molecular Formula

C23H13ClFN3O2S

Molecular Weight

449.9 g/mol

IUPAC Name

(6Z)-6-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H13ClFN3O2S/c24-17-10-14(6-8-18(17)25)20-9-7-15(30-20)11-16-21(26)28-19(13-4-2-1-3-5-13)12-31-23(28)27-22(16)29/h1-12,26H/b16-11-,26-21?

InChI Key

KIEFYDMMMNPBHL-XWEQHKKKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)F)Cl)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)F)Cl)C(=N)N23

Origin of Product

United States

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